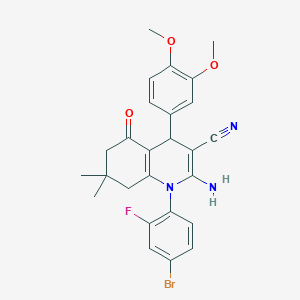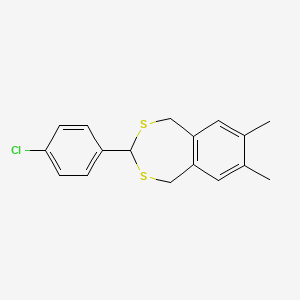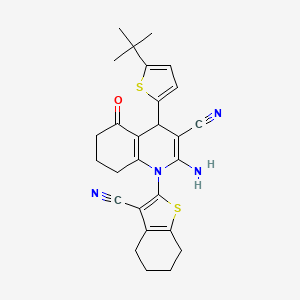![molecular formula C17H18BrN3O4 B11522181 diethyl ({[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate](/img/structure/B11522181.png)
diethyl ({[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE typically involves the reaction of 3-(3-bromophenyl)-1H-pyrazole-5-amine with diethyl malonate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as diphenyl ether, and requires heating for about 30 minutes . The product is then isolated by filtration and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including antibacterial and antiviral drugs.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(3-Bromophenyl)-1H-pyrazol-5-yl]amino}methylene)propanedioic acid 1,3-diethyl ester
- 1,3-Diethyl 2-{[(2-bromophenyl)amino]methylidene}propanedioate
Uniqueness
1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE stands out due to its unique combination of a bromophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18BrN3O4 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
diethyl 2-[[[5-(3-bromophenyl)-1H-pyrazol-3-yl]amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H18BrN3O4/c1-3-24-16(22)13(17(23)25-4-2)10-19-15-9-14(20-21-15)11-6-5-7-12(18)8-11/h5-10H,3-4H2,1-2H3,(H2,19,20,21) |
InChI Key |
ZJSASPKNTLVVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC(=C1)C2=CC(=CC=C2)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)

![3-amino-2-(4-chlorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11522123.png)
![Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B11522124.png)
![2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11522125.png)
![4'-t-Butylspiro[1,3-benzoxazine-2,1'-cyclohexan]4(3h)-one](/img/structure/B11522128.png)
![Benzaldehyde, 4-bromo-, [4-[(2-furanylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11522131.png)

![Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-](/img/structure/B11522139.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522147.png)
![methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate](/img/structure/B11522149.png)
![(2Z)-5,6-diphenyl-2-(2,3,4-trimethoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11522163.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11522166.png)
